molecular formula C6H6N4 B1426083 3-甲基-1H-吡唑并[3,4-B]吡嗪 CAS No. 1131041-58-1

3-甲基-1H-吡唑并[3,4-B]吡嗪

货号 B1426083
CAS 编号: 1131041-58-1
分子量: 134.14 g/mol
InChI 键: QIXKPYPWMQXIGY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Methyl-1H-pyrazolo[3,4-B]pyrazine” is a chemical compound with the molecular formula C6H6N4 . It is a type of pyrazolopyridine, which is a group of heterocyclic compounds .


Synthesis Analysis

The synthesis of pyrazolopyridines like “3-Methyl-1H-pyrazolo[3,4-B]pyrazine” has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of “3-Methyl-1H-pyrazolo[3,4-B]pyrazine” is based on the fusion of a pyrazole and a pyridine ring . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .

科学研究应用

  • Summary of the Application : 1H-pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been extensively studied due to their close similarity with the purine bases adenine and guanine . They have been synthesized for various biomedical applications.
  • Methods of Application or Experimental Procedures : The synthesis of these compounds often starts from a preformed pyrazole or pyridine . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system .
  • Results or Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date . These compounds have attracted the interest of medicinal chemists due to their potential biomedical applications .
    • Summary of the Application : A Pfizer patent filed in 2007 detailed the use of either isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid, after first aminating commercially available 2-amino-3,5-dibromopyrazine .
    • Methods of Application or Experimental Procedures : The process involves aminating commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base, N,N-diisopropylethylamine (DIPEA), then treating diaminopyrazine with nitrite .
    • Results or Outcomes : The result of this process is the formation of 3,5-disubstituted 1H-1,2,3-triazolo[4,5-b]pyrazine .
    • Summary of the Application : With 5-aminopyrazoles in hand, the authors transformed them into the carboxamide derivatives, which then were evaluated against three fungal strains and as inhibitory compounds against succinate dehydrogenase .
    • Methods of Application or Experimental Procedures : The process involves the transformation of 5-aminopyrazoles into carboxamide derivatives .
    • Results or Outcomes : The carboxamide derivatives were evaluated against three fungal strains and as inhibitory compounds against succinate dehydrogenase .
    • Summary of the Application : As emerging PDE10A inhibitors, some important aryl/heteroaryl-quinolino-pyrazoles were discovered through various 3-methyl-5-(o-tolylamino)-1H-pyrazole-4-carboxylic acid intermediates .
    • Methods of Application or Experimental Procedures : The process involves the synthesis of aryl/heteroaryl-quinolino-pyrazoles through various 3-methyl-5-(o-tolylamino)-1H-pyrazole-4-carboxylic acid intermediates .
    • Results or Outcomes : The resulting compounds were found to be emerging PDE10A inhibitors .
    • Summary of the Application : A Pfizer patent filed in 2007 detailed the use of either isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid, after first aminating commercially available 2-amino-3,5-dibromopyrazine .
    • Methods of Application or Experimental Procedures : The process involves aminating commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base, N,N-diisopropylethylamine (DIPEA), then treating diaminopyrazine with nitrite .
    • Results or Outcomes : The result of this process is the formation of 3,5-disubstituted 1H-1,2,3-triazolo[4,5-b]pyrazine .
    • Summary of the Application : With 5-aminopyrazoles in hand, the authors transformed them into the carboxamide derivatives, which then were evaluated against three fungal strains and as inhibitory compounds against succinate dehydrogenase .
    • Methods of Application or Experimental Procedures : The process involves the transformation of 5-aminopyrazoles into carboxamide derivatives .
    • Results or Outcomes : The carboxamide derivatives were evaluated against three fungal strains and as inhibitory compounds against succinate dehydrogenase .
    • Summary of the Application : As emerging PDE10A inhibitors, some important aryl/heteroaryl-quinolino-pyrazoles were discovered through various 3-methyl-5-(o-tolylamino)-1H-pyrazole-4-carboxylic acid intermediates .
    • Methods of Application or Experimental Procedures : The process involves the synthesis of aryl/heteroaryl-quinolino-pyrazoles through various 3-methyl-5-(o-tolylamino)-1H-pyrazole-4-carboxylic acid intermediates .
    • Results or Outcomes : The resulting compounds were found to be emerging PDE10A inhibitors .

属性

IUPAC Name

3-methyl-2H-pyrazolo[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-4-5-6(10-9-4)8-3-2-7-5/h2-3H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXKPYPWMQXIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)N=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725549
Record name 3-Methyl-2H-pyrazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1H-pyrazolo[3,4-B]pyrazine

CAS RN

1131041-58-1
Record name 3-Methyl-2H-pyrazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-1H-pyrazolo[4,3-b]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1H-pyrazolo[3,4-B]pyrazine
Reactant of Route 2
Reactant of Route 2
3-Methyl-1H-pyrazolo[3,4-B]pyrazine
Reactant of Route 3
Reactant of Route 3
3-Methyl-1H-pyrazolo[3,4-B]pyrazine
Reactant of Route 4
3-Methyl-1H-pyrazolo[3,4-B]pyrazine
Reactant of Route 5
Reactant of Route 5
3-Methyl-1H-pyrazolo[3,4-B]pyrazine
Reactant of Route 6
3-Methyl-1H-pyrazolo[3,4-B]pyrazine

Citations

For This Compound
10
Citations
AR Farghaly, S Esmail, A Abdel-Zaher… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of new pyrazolo[3,4-b]pyrazines containing, 1,2,4-oxadiazolyl, thiadiazolyl, imidazothiadiazolyl, thiazolidinonyl, substituents and other different substituents, was synthesized …
Number of citations: 37 www.sciencedirect.com
TI El-Emary, AMK El-Dean, HS El-Kashef - Il Farmaco, 1998 - Elsevier
The synthesis of new pyrazolo[3,4-b]pyrazines and related heterocycles has been reported. The key intermediate 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile 2 was …
Number of citations: 46 www.sciencedirect.com
PG Baraldi, D Simoni, V Periotto, S Manfredini… - …, 1984 - thieme-connect.com
Thieme E-Journals - Synthesis / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search Author …
Number of citations: 5 www.thieme-connect.com
N Halland, F Schmidt, T Weiss, J Saas… - ACS medicinal …, 2015 - ACS Publications
From a virtual screening starting point, inhibitors of the serum and glucocorticoid regulated kinase 1 were developed through a combination of classical medicinal chemistry and library …
Number of citations: 44 pubs.acs.org
MA Abd ul‐Malik, RM Zaki… - Journal of …, 2018 - Wiley Online Library
The pyrazolopyrazine ring system is a very interesting class of heterocyclic compounds that were considered as important scaffolds of many efficacious biologically active agents that …
Number of citations: 16 onlinelibrary.wiley.com
L Filák, TA Rokob, GA Vaskó, O Egyed… - The Journal of …, 2008 - ACS Publications
2-Pyrazinyl (2) and 3-pyridazinylketone arylhydrazones (6) and their benzologues undergo a ring closure reaction to yield pyrazolo[3,4-b]pyrazines (4) and pyrazolo[4,3-c]pyridazines (7…
Number of citations: 29 pubs.acs.org
PG Baraldi, MJP de las Infantas, S Manfredini… - …, 2000 - thieme-connect.com
4-aryl-substituted-6-methyl-4H-pyrazolo [3, 4-c]-1, 2, 5-oxadiazoles 15-21 were easily obtained through the oxidation reaction mediated by lead (IV) acetate of 5-methyl-4-nitroso-2-…
Number of citations: 5 www.thieme-connect.com
JJ Jackson, JM Ketcham, A Younai… - Journal of Medicinal …, 2019 - ACS Publications
Recruitment of suppressive CD4 + FOXP3 + regulatory T cells (T reg ) to the tumor microenvironment (TME) has the potential to weaken the antitumor response in patients receiving …
Number of citations: 22 pubs.acs.org
O Robles, JJ Jackson, L Marshall, O Talay… - Journal of Medicinal …, 2020 - ACS Publications
The C–C chemokine receptor 4 (CCR4) is broadly expressed on regulatory T cells (T reg ) as well as other circulating and tissue-resident T cells. T reg can be recruited to the tumor …
Number of citations: 17 pubs.acs.org
AS LR
Number of citations: 0

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。